Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate
CAS No.:
Cat. No.: VC15776760
Molecular Formula: C7H6ClNO3
Molecular Weight: 187.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClNO3 |
|---|---|
| Molecular Weight | 187.58 g/mol |
| IUPAC Name | methyl 3-chloro-2-oxo-1H-pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-9-6(10)5(4)8/h2-3H,1H3,(H,9,10) |
| Standard InChI Key | CVXVCTIWDHOAOG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C(=O)NC=C1)Cl |
Introduction
Structural and Chemical Identity
Nomenclature and Molecular Architecture
The compound’s systematic IUPAC name, methyl 3-chloro-6-oxo-1H-pyridine-2-carboxylate, clarifies its substitution pattern: a chlorine atom at position 3, a ketone group at position 6, and a methyl ester at position 2 . The pyridine ring exists in a partially reduced (1,2-dihydro) state, conferring unique reactivity compared to fully aromatic analogs. Its canonical SMILES, COC(=O)C1=C(C=CC(=O)N1)Cl, and InChIKey, XEWDWIXGFRPFOY-UHFFFAOYSA-N, provide unambiguous identifiers for database searches .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1214361-05-3 | |
| Molecular Formula | ||
| Molecular Weight | 187.58 g/mol | |
| SMILES | COC(=O)C1=C(C=CC(=O)N1)Cl | |
| InChIKey | XEWDWIXGFRPFOY-UHFFFAOYSA-N |
Spectral and Physicochemical Properties
While experimental data on melting/boiling points remain unpublished, computational analyses predict a density of ~1.5 g/cm³ and moderate polarity due to the ester and ketone groups. The compound’s solubility profile suggests miscibility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water .
Synthesis and Industrial Production
Laboratory-Scale Routes
A plausible synthesis involves cyclocondensation of methyl 3-chloropicolinate with a ketone source under acidic conditions. Alternatively, chlorination of methyl 6-hydroxypicolinate using POCl₃ or SOCl₂ could introduce the 3-chloro substituent . These methods align with protocols for analogous dihydropyridine derivatives .
Process Optimization
Industrial production likely employs continuous-flow reactors to enhance yield and safety. Key parameters include:
-
Temperature control (80–120°C) to prevent decarboxylation
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Anhydrous conditions to avoid ester hydrolysis
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Catalytic use of Lewis acids (e.g., ZnCl₂) to direct regioselective chlorination
Applications and Functional Utility
Pharmaceutical Intermediate
The compound’s structure suggests utility in kinase inhibitor development, as dihydropyridine motifs often serve as ATP-binding site probes. Its chloro and ester groups provide handles for further functionalization via cross-coupling or hydrolysis .
Agrochemical Relevance
Chlorinated pyridines are prevalent in herbicides and insecticides. The ketone group could facilitate conjugation to bioactive moieties, positioning this compound as a candidate for novel pest control agents .
Research Frontiers
Recent studies highlight dihydropyridines in photoredox catalysis and metal-organic frameworks (MOFs). This compound’s electron-deficient ring could act as a ligand for transition metals, enabling applications in sustainable chemistry .
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